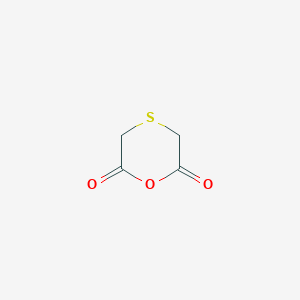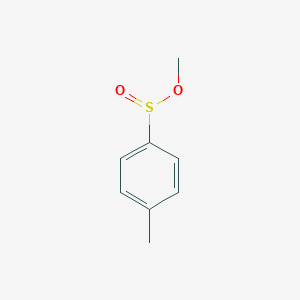
p-Toluènesulfonate de méthyle
Vue d'ensemble
Description
Methyl p-toluenesulfinate is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of a methyl group attached to the para position of the toluenesulfonate moiety. This compound is known for its use as a methylating agent in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Methyl p-toluenesulfinate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the preparation of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the manufacture of dyes, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Methyl p-toluenesulfinate, also known as Methyl p-toluenesulfonate, is a sulfonate ester It’s known that it reacts with n,n-dimethylaniline .
Mode of Action
It’s known to participate in selective 1-substitution reactions of tetrazole . This suggests that it may interact with its targets through a substitution reaction mechanism.
Biochemical Pathways
It’s known that p-toluenesulfonates may be formed when p-toluenesulfonic acid reacts with methanol, ethanol, or propanol used in the reaction pathway .
Result of Action
It’s known that methyl p-toluenesulfinate is a potentially genotoxic impurity in drug substances .
Action Environment
The action of Methyl p-toluenesulfinate can be influenced by various environmental factors. For instance, it’s known that the compound has a vapor pressure of 1 mmHg at 20 °C, suggesting that it can volatilize under certain conditions . Additionally, it’s known to be a solid at room temperature, with a melting point of 25-28 °C . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and pressure.
Analyse Biochimique
Biochemical Properties
Methyl p-Toluenesulfinate is known to react with various biomolecules in biochemical reactions. For instance, it can react with alcohols such as methanol, ethanol, or isopropanol during drug synthesis . The nature of these interactions involves the formation of p-toluenesulfonates, which are genotoxic impurities .
Cellular Effects
The cellular effects of Methyl p-Toluenesulfinate are primarily related to its role as a genotoxic impurity in drug substances . Genotoxic impurities pose a risk to cell function as they are carcinogenic
Molecular Mechanism
The molecular mechanism of Methyl p-Toluenesulfinate involves its reaction with alcohols to form p-toluenesulfonates . These compounds can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Metabolic Pathways
The metabolic pathways involving Methyl p-Toluenesulfinate are not well-characterized. It is known that p-toluenesulfonates can be formed when Methyl p-Toluenesulfinate reacts with alcohols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl p-toluenesulfinate can be synthesized through the reaction of p-toluenesulfonyl chloride with methanol. The reaction typically involves the slow addition of a 25% sodium hydroxide solution to a mixture of p-toluenesulfonyl chloride and methanol, while maintaining the temperature below 25°C. The reaction is allowed to proceed until the pH reaches 9, after which it is stirred for an additional two hours and left overnight. The product is then extracted, washed, and distilled under reduced pressure to obtain pure methyl p-toluenesulfinate .
Industrial Production Methods: In industrial settings, the production of methyl p-toluenesulfinate follows similar principles but on a larger scale. The process involves the use of industrial-grade p-toluenesulfonyl chloride and methanol, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl p-toluenesulfinate undergoes various chemical reactions, including:
Substitution Reactions: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form sulfides or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with the use of a base to facilitate the substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the sulfonate group.
Major Products:
Substitution Reactions: The major products include substituted toluenesulfonates, depending on the nucleophile used.
Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.
Reduction Reactions: The major products are sulfides or other reduced compounds.
Comparaison Avec Des Composés Similaires
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Methyl benzenesulfonate
Comparison: Methyl p-toluenesulfinate is unique in its specific reactivity and applications compared to other similar compounds. While methyl p-toluenesulfonate and its analogs are also used as methylating agents, methyl p-toluenesulfinate offers distinct advantages in terms of selectivity and reaction conditions. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
IUPAC Name |
methyl 4-methylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPLBSPZSIFUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254899 | |
| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-78-6 | |
| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-methylbenzenesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Methyl p-toluenesulfinate and how does this relate to its use in organic synthesis?
A1: Methyl p-toluenesulfinate (full name: methyl 4-methylbenzenesulfinate) has the molecular formula C8H10O2S and a molecular weight of 170.24 g/mol. [] While specific spectroscopic data may vary between studies, its structure consists of a methyl sulfinate group (CH3-S(=O)-O-) attached to a toluene moiety where the methyl group is para to the sulfinate substituent. This structure makes it a valuable reagent in organic synthesis. For example, it serves as a precursor to (fluoromethyl)diphenylphosphane oxide, a compound used in Horner−Wittig reactions to synthesize fluoroalkenes. [] It can also undergo enolate condensation reactions to yield α-toluenesulfinyl ketones. []
Q2: How does Methyl p-toluenesulfinate contribute to understanding stereochemistry in organic reactions?
A2: Research has focused on utilizing Methyl p-toluenesulfinate to understand reaction mechanisms and stereochemical outcomes. Studies using density functional theory (DFT) calculations showed that the methoxyl–methoxy exchange reaction at the sulfur atom of Methyl p-toluenesulfinate, catalyzed by trifluoroacetic acid in methanol, proceeds through a stepwise addition-elimination (A–E) mechanism. [] This reaction involves the formation of a high-coordinate sulfurane intermediate and results in stereospecific inversion of configuration at the sulfinyl center. []
Q3: Can spectroscopic techniques be used to determine the absolute configuration of chiral sulfinates like Methyl p-toluenesulfinate?
A3: Yes, techniques like optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) can be used to determine the absolute configuration of chiral sulfinates. Studies have successfully used these methods to confirm the absolute configuration of (R)-(+)-methyl p-toluenesulfinate ((R)-(+)-1). [] This approach was further extended to determine the absolute configuration of brassicanal C, a cruciferous phytoalexin, as S. []
Q4: Can Methyl p-toluenesulfinate be used to synthesize enantiomerically enriched compounds?
A4: Yes, the chiral (S)-(+)-enantiomer of Methyl p-toluenesulfinate can be used as a chiral auxiliary in the synthesis of enantiomerically enriched compounds. For example, (S)-( + )-2-(p-toluenesulfinyl)-2-cyclopentenone, derived from (S)-(+)-methyl p-toluenesulfinate, acts as a precursor for the enantioselective synthesis of 3-substituted cyclopentanones. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

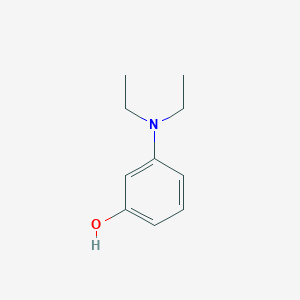
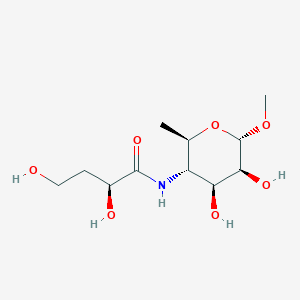
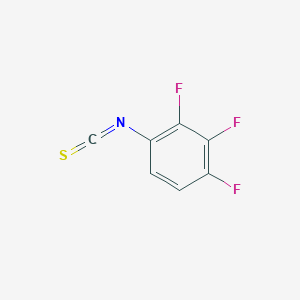
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
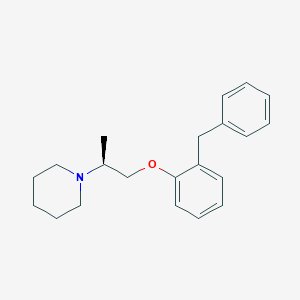
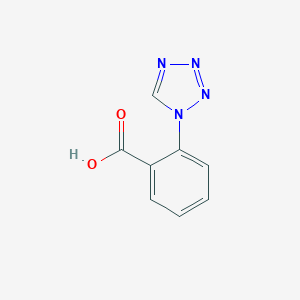
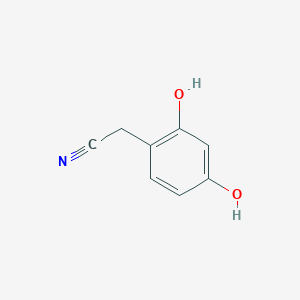
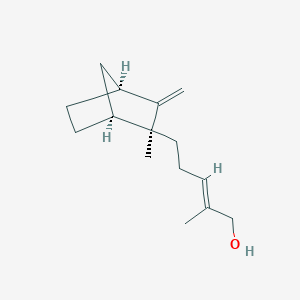
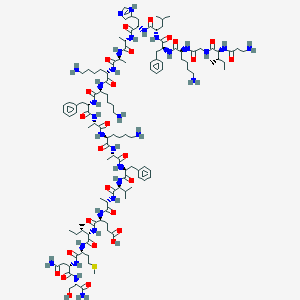
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
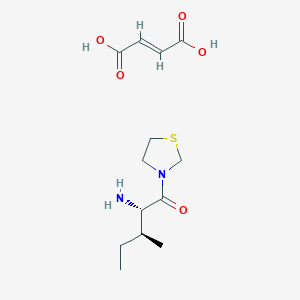
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
